N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
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Overview
Description
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is a chemical compound with the molecular formula C13H11Cl2N3O3S It is known for its unique structure, which includes a pyrazine ring substituted with a dichlorophenyl group and an ethenesulfonamide moiety
Preparation Methods
The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonamide group to an ethylsulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission .
Comparison with Similar Compounds
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide can be compared with other pyrazine derivatives, such as:
- N-{5-[(2,4-Dimethoxyphenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
- N-{5-[(4-Bromophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various research studies and case reports.
Chemical Structure
The compound features a pyrazine ring substituted with a dichlorophenyl group and an ethene sulfonamide moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazine ring.
- Introduction of the dichlorophenyl group via electrophilic substitution.
- Coupling with the ethene sulfonamide moiety.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related pyrazine derivatives showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several studies have explored the in vivo and in vitro effects of related compounds:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various derivatives on cancer cell lines and found that compounds with similar structures to this compound were effective in reducing cell viability .
- Mechanistic Insights : Another investigation focused on the molecular pathways activated by these compounds, revealing that they could modulate signaling pathways associated with tumor growth and metastasis .
Data Table: Biological Activity Overview
Properties
CAS No. |
642084-58-0 |
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Molecular Formula |
C13H11Cl2N3O3S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]ethenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(19,20)18-12-6-17-13(7-16-12)21-8-9-10(14)4-3-5-11(9)15/h2-7H,1,8H2,(H,16,18) |
InChI Key |
AWHNAIPTEPIORV-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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